2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
This compound belongs to the 1,2,4-triazole-3-thione derivatives, a class of heterocyclic molecules known for diverse pharmacological and material science applications. Its synthesis likely follows a pathway similar to other triazole derivatives: starting with hydrazinecarbothioamide intermediates (e.g., reacting substituted benzoic acid hydrazides with isothiocyanates), followed by cyclization under basic conditions to form the triazole core . Key structural features include:
- A 1,2,4-triazole ring substituted at positions 3 (thione sulfur), 4 (phenyl), and 5 (2-methoxyphenyl).
- An S-alkylated acetamide side chain (N-phenyl group).
Structural confirmation employs IR, NMR, and elemental analysis. The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) validate the triazole-thione structure .
Properties
CAS No. |
335219-35-7 |
|---|---|
Molecular Formula |
C23H20N4O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)22-25-26-23(27(22)18-12-6-3-7-13-18)30-16-21(28)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,28) |
InChI Key |
AADTWPWZMZZLQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: Finally, the compound is acylated with phenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections. For instance, studies have demonstrated that related triazole compounds possess both antibacterial and antifungal activities due to their ability to interfere with nucleic acid synthesis in microorganisms .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has shown promising results in reducing oxidative stress markers, suggesting its potential as a therapeutic agent in conditions associated with oxidative damage. Comparative studies indicate that its antioxidant activity surpasses that of standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .
Anticancer Activity
Triazole derivatives have gained attention in cancer research due to their ability to induce apoptosis in cancer cells. The compound has been investigated for its cytotoxic effects on different cancer cell lines, revealing mechanisms that may involve the inhibition of key enzymes responsible for cell proliferation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antimicrobial properties | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Investigation of antioxidant capacity | Showed higher reducing power compared to traditional antioxidants. |
| Study 3 | Assessment of anticancer effects | Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells. |
Mechanism of Action
The mechanism of action of 2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparative Insights
- Bioactivity: Benzofuran-triazole hybrids () exhibit stronger antibacterial and AChE inhibition than the target compound, likely due to bromine’s electronegativity and benzofuran’s aromaticity enhancing target binding.
- Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction time compared to conventional reflux (), suggesting a route for optimizing the target compound’s production.
- Toxicity : The dibromo derivative () shows low acute toxicity, suggesting triazole-thioacetamides generally have favorable safety profiles, though substituents (e.g., bromine) require careful evaluation.
Biological Activity
The compound 2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with thio-containing triazole frameworks. The synthetic pathway often employs nucleophilic substitution reactions or coupling reactions involving isothiocyanates. The detailed synthetic route can be summarized as follows:
- Formation of Triazole Core : The initial step involves synthesizing the triazole core through cyclization reactions involving hydrazines and carbon disulfide.
- Thioether Formation : Subsequent reactions introduce thioether functionalities via nucleophilic attack on appropriate electrophiles.
- Acetamide Formation : Finally, acetamide groups are introduced to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole-thione structures have shown significant cytotoxicity against various cancer cell lines. In a study evaluating related triazole compounds, one derivative displayed an IC50 value of 4.363 µM against HCT116 colon cancer cells, suggesting that modifications in the molecular structure can significantly enhance anticancer properties .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented. Compounds similar to 2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide have exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that various triazole-thiones demonstrated effective inhibition of bacterial growth, likely due to their ability to interfere with bacterial cell wall synthesis .
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and bacterial virulence factors. The interactions with amino acid residues in target proteins have been characterized using computational methods, providing insights into its mechanism of action .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cell Line/Bacteria |
|---|---|---|
| Anticancer | 4.363 | HCT116 (Colon Cancer) |
| Antibacterial | Varies | E. coli and S. aureus |
Case Studies
- Anticancer Study : A recent investigation into a series of triazole-thione derivatives found that certain modifications led to enhanced anticancer activity in vitro. The study noted that compounds with electron-donating groups exhibited improved efficacy against cancer cell lines compared to their electron-withdrawing counterparts.
- Antimicrobial Study : Another study focused on the antimicrobial properties of similar compounds revealed that those containing methoxy substituents showed increased activity against pathogenic bacteria, indicating that structural variations can significantly influence biological outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
